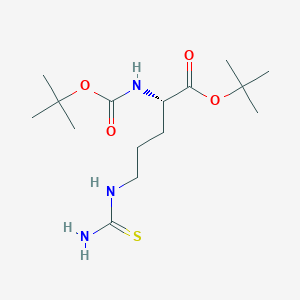

Boc-L-thiocitrulline-otbu

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl (2S)-5-(carbamothioylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O4S/c1-14(2,3)21-11(19)10(8-7-9-17-12(16)23)18-13(20)22-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,20)(H3,16,17,23)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCHKHCGOVKYIY-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCNC(=S)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCNC(=S)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427154 | |

| Record name | BOC-L-THIOCITRULLINE-OTBU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133565-49-8 | |

| Record name | BOC-L-THIOCITRULLINE-OTBU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Boc-L-thiocitrulline-OtBu in Nitric Oxide Synthase Research: From Synthetic Precursor to Potent Inhibitor

Abstract

This technical guide provides an in-depth exploration of the role and application of Nα-Boc-L-thiocitrulline-O-tert-butyl ester (Boc-L-thiocitrulline-OtBu) in the field of nitric oxide synthase (NOS) research. While not an active biological agent itself, this protected amino acid derivative is a critical synthetic intermediate for the development of potent and selective NOS inhibitors, such as S-methyl-L-thiocitrulline. We will dissect the strategic importance of the Boc and OtBu protecting groups, provide detailed protocols for the synthesis and deprotection of active inhibitors, and outline methodologies for evaluating their efficacy in both in vitro and in vivo settings. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage thiocitrulline-based inhibitors to investigate the multifaceted roles of nitric oxide in physiology and disease.

Introduction: The Significance of Nitric Oxide and its Inhibition

Nitric oxide (NO) is a pleiotropic signaling molecule synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[1] This seemingly simple diatomic gas plays a crucial role in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response.[1] There are three primary isoforms of NOS, each with distinct localizations and regulatory mechanisms:

-

Neuronal NOS (nNOS or NOS1): Predominantly found in nervous tissue, nNOS is implicated in synaptic plasticity and neuronal signaling.[2]

-

Endothelial NOS (eNOS or NOS3): Located in the endothelium lining blood vessels, eNOS-derived NO is a key regulator of vascular tone and blood pressure.[2]

-

Inducible NOS (iNOS or NOS2): As its name suggests, iNOS expression is induced in various cells, particularly macrophages, in response to inflammatory stimuli, leading to high-output NO production as a defense mechanism.[2]

Dysregulation of NO production is a hallmark of numerous pathological conditions. Excessive NO, often from iNOS or overstimulated nNOS, can contribute to neurodegenerative diseases, septic shock, and inflammatory disorders.[3][4] Consequently, the development of potent and isoform-selective NOS inhibitors is a significant area of research for both dissecting the roles of NO in disease and for developing novel therapeutics.[5]

L-thiocitrulline and its derivatives have emerged as a powerful class of NOS inhibitors.[3] This guide focuses on a key precursor for many of these inhibitors: this compound.

The Strategic Role of this compound as a Synthetic Intermediate

This compound is the N-alpha-Boc and O-tert-butyl ester protected form of L-thiocitrulline. It is not the biologically active inhibitor but rather a crucial, stable starting material for the synthesis of active compounds, most notably S-alkyl-L-thiocitrullines.

The "Why" of Protecting Groups: Enabling Precise Modification

In organic synthesis, particularly when dealing with multifunctional molecules like amino acids, protecting groups are essential tools. The tert-butoxycarbonyl (Boc) group on the alpha-amino nitrogen and the tert-butyl (OtBu) ester on the carboxyl group serve to "mask" these reactive sites. This protection is critical for two main reasons:

-

Preventing Undesired Side Reactions: The primary goal is often to modify the thiourea side chain of L-thiocitrulline (e.g., through S-alkylation). Without protection, the highly nucleophilic alpha-amino group would compete with the sulfur atom in the alkylation reaction, leading to a mixture of undesired products.

-

Improving Solubility and Handling: The addition of the bulky, nonpolar Boc and OtBu groups can improve the solubility of the amino acid derivative in organic solvents commonly used for synthesis.[6]

The choice of Boc and OtBu is strategic because they are stable under a variety of reaction conditions but can be removed simultaneously under mild acidic conditions, typically with trifluoroacetic acid (TFA).[1] This "orthogonality" is a cornerstone of modern synthetic chemistry.

Synthetic Workflow: From Protected Precursor to Active Inhibitor

The primary use of this compound is in the synthesis of S-alkyl-L-thiocitrullines, such as the potent and selective nNOS inhibitor, S-methyl-L-thiocitrulline (SMTC).[7] The overall synthetic pathway involves two key steps: S-alkylation followed by acidic deprotection.

Caption: Synthetic workflow for S-methyl-L-thiocitrulline.

Experimental Protocols: Synthesis and Deprotection

The following protocols provide a detailed, step-by-step methodology for the laboratory synthesis of S-methyl-L-thiocitrulline from this compound.

Protocol 1: S-methylation of this compound

This protocol describes the alkylation of the thiourea side chain.

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, ~1.1 equivalents) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that deprotonates the thiourea, making the sulfur a more potent nucleophile for the subsequent alkylation step.

-

Alkylation: While maintaining the temperature at 0°C, add methyl iodide (CH₃I, ~1.2 equivalents) dropwise. Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the protected S-methyl-L-thiocitrulline intermediate.

Protocol 2: Acidic Deprotection of Boc and OtBu Groups

This protocol details the simultaneous removal of the N-terminal Boc and C-terminal OtBu protecting groups.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Causality Note: TFA is a strong acid that cleaves the acid-labile Boc and OtBu groups. The tert-butyl cations generated during this process are highly reactive and can cause unwanted side reactions, such as alkylation of the product. TIS and water act as "scavengers" to trap these reactive cations, improving the yield and purity of the final product.[6][8]

-

Deprotection Reaction: Dissolve the purified, protected S-methyl-L-thiocitrulline intermediate from Protocol 1 in the cleavage cocktail at room temperature. Stir for 2-3 hours.

-

Product Precipitation: After the reaction is complete (monitored by TLC or LC-MS), concentrate the TFA solution under reduced pressure. Add cold diethyl ether to the residue to precipitate the deprotected product as a salt.

-

Isolation: Collect the precipitate by filtration or centrifugation. Wash the solid product with cold diethyl ether to remove residual scavengers and byproducts.

-

Purification and Lyophilization: The crude S-methyl-L-thiocitrulline can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The pure fractions are then pooled and lyophilized to yield the final product as a stable, fluffy white solid.

Mechanism of Action and Isoform Selectivity

The deprotected L-thiocitrulline derivatives are potent inhibitors of NOS enzymes. Their mechanism involves competing with the natural substrate, L-arginine, for the active site.

Competitive Inhibition at the Arginine Binding Site

NOS enzymes catalyze the five-electron oxidation of a guanidino nitrogen of L-arginine to produce nitric oxide and L-citrulline.[4] L-thiocitrulline and its S-alkyl derivatives are structural analogs of L-arginine and act as competitive inhibitors.[4]

Interestingly, the parent compound, L-thiocitrulline, exhibits a distinct inhibitory mechanism involving direct coordination of its thioureido sulfur to the heme iron at the enzyme's active site.[9] This interaction induces a change in the heme iron's spin state.[9] In contrast, S-alkyl-L-thiocitrullines, such as SMTC, inhibit the enzyme without this direct sulfur-heme interaction, acting as classical competitive inhibitors.[4]

Caption: Competitive inhibition of NOS by S-methyl-L-thiocitrulline.

Isoform Selectivity

A key advantage of S-alkyl-L-thiocitrullines is their potential for isoform selectivity. S-methylation, for instance, confers significant selectivity for nNOS over eNOS and iNOS. This selectivity is crucial for targeted research and therapeutic applications, as non-selective inhibition of eNOS can lead to undesirable cardiovascular side effects like hypertension.

| Inhibitor | nNOS Ki (nM) | eNOS Ki (nM) | iNOS Ki (nM) | nNOS/eNOS Selectivity | nNOS/iNOS Selectivity |

| S-methyl-L-thiocitrulline (SMTC) | ~1.2 | ~11 | ~34 | ~10-fold | ~28-fold |

| S-ethyl-L-thiocitrulline (SETC) | ~0.5 | ~24 | ~17 | ~50-fold | ~34-fold |

| Data compiled from Furfine, E. S., et al. (1994).[10] |

In Vitro and In Vivo Evaluation Protocols

Once synthesized, the inhibitory potential of compounds like SMTC must be rigorously evaluated.

Protocol 3: In Vitro NOS Inhibition Assay (Griess Assay)

This protocol is designed to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) of a test compound against a purified NOS isoform. It measures the accumulation of nitrite, a stable oxidation product of NO.[11]

-

Reagent Preparation:

-

Assay Buffer: HEPES buffer (e.g., 50 mM, pH 7.4) containing necessary cofactors: NADPH, CaCl₂, calmodulin, and tetrahydrobiopterin (BH₄).

-

Substrate Solution: L-arginine dissolved in assay buffer.

-

Enzyme Solution: Purified recombinant nNOS, eNOS, or iNOS diluted to the appropriate concentration in assay buffer.

-

Inhibitor Stock Solutions: Prepare a serial dilution of SMTC (or other test inhibitors) in the assay buffer.

-

-

Assay Setup (96-well plate format):

-

To each well, add the assay buffer.

-

Add the inhibitor solution at various concentrations (including a vehicle control).

-

Add the substrate solution (L-arginine).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiate Reaction: Add the enzyme solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate Reaction & Detect Nitrite:

-

Add Griess Reagent I (sulfanilamide in acid) to each well, followed by Griess Reagent II (N-(1-naphthyl)ethylenediamine in acid).

-

Incubate at room temperature for 10-15 minutes to allow for color development (a magenta azo dye).

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration. Calculate the IC₅₀ value from this curve using non-linear regression analysis.

Caption: Workflow for the in vitro Griess assay.

Protocol 4: In Vivo Evaluation in a Rodent Model

This protocol provides an example of how to assess the physiological effects of a NOS inhibitor in an animal model. SMTC has been shown to have pressor effects (increase blood pressure) due to the inhibition of NOS, particularly eNOS at higher doses.[4]

-

Animal Preparation: Use adult male Sprague-Dawley rats. Anesthetize the animals and cannulate the femoral artery for continuous blood pressure monitoring and the femoral vein for drug administration.

-

Inhibitor Preparation: Dissolve S-methyl-L-thiocitrulline in sterile saline to the desired concentration.

-

Baseline Measurement: After a stabilization period, record the baseline mean arterial pressure (MAP) and heart rate.

-

Administration: Administer the SMTC solution intravenously (i.v.) via the femoral vein cannula. A range of doses can be tested in different animal groups (e.g., 0.1, 1.0, 10 mg/kg). A vehicle control group (saline only) must be included.

-

Monitoring: Continuously record MAP and heart rate for a set period post-injection (e.g., 60 minutes).

-

Data Analysis: Calculate the change in MAP from baseline at each time point for each dose group. Compare the effects of different doses of the inhibitor to the vehicle control using appropriate statistical analysis (e.g., ANOVA).

Conclusion and Future Perspectives

This compound is a fundamentally important tool for researchers in the nitric oxide field. It provides a stable and versatile platform for the synthesis of a range of potent and selective NOS inhibitors. By understanding the principles of its use, from the rationale of chemical protection to the specifics of in vitro and in vivo testing, scientists can effectively create and validate powerful molecular probes. The continued development of novel L-thiocitrulline derivatives, enabled by precursors like this compound, will undoubtedly continue to illuminate the complex and critical roles of nitric oxide synthase in health and disease, paving the way for new therapeutic strategies.

References

-

BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 15, 2026, from [Link]

- Frey, C., Narayanan, K., McMillan, K., Spack, L., Gross, S. S., Masters, B. S., & Griffith, O. W. (1994). L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases. The Journal of biological chemistry, 269(42), 26083–26091.

- Furfine, E. S., Harmon, M. F., Paith, J. E., & Garvey, E. P. (1994). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. The Journal of biological chemistry, 269(43), 26677–26683.

- Narayanan, K., & Griffith, O. W. (1994). Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors. Journal of medicinal chemistry, 37(7), 885–887.

- Wang, Y., & Marsden, P. A. (2003). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Journal of biomolecular screening, 8(1), 51–57.

- Ware, R. W., Jr, & King, S. B. (2000). Evaluation of new L-thiocitrulline derivatives as inhibitors of nitric oxide synthase. Bioorganic & medicinal chemistry letters, 10(24), 2779–2781.

- Zhang, J., Xu, M., Dence, C. S., Sherman, E. L., McCarthy, T. J., & Welch, M. J. (1997). Synthesis, in vivo evaluation and PET study of a carbon-11-labeled neuronal nitric oxide synthase (nNOS) inhibitor S-methyl-L-thiocitrulline. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 38(8), 1273–1278.

-

Narayanan, K., & Griffith, O. W. (1994). Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors. PubMed. Retrieved from [Link]

-

Furfine, E. S., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. PubMed. Retrieved from [Link]

-

Ware, R. W., Jr., & King, S. B. (2000). Evaluation of new L-thiocitrulline derivatives as inhibitors of nitric oxide synthase. PubMed. Retrieved from [Link]

-

Zhang, J., et al. (1997). Synthesis, in vivo evaluation and PET study of a carbon-11-labeled neuronal nitric oxide synthase (nNOS) inhibitor S-methyl-L-thiocitrulline. PubMed. Retrieved from [Link]

-

Furfine, E. S., et al. (1995). S-alkyl-L-thiocitrullines. Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo. PubMed. Retrieved from [Link]

-

Comparison of the Nitric Oxide Synthase Interactomes and S-Nitroso-Proteomes: Furthering the Case for Enzymatic S-Nitrosylation. PubMed Central. Retrieved from [Link]

-

Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. Retrieved from [Link]

-

Comparison of inducible nitric oxide synthase activity in pancreatic islets of young and aged rats. PubMed Central. Retrieved from [Link]

-

Frey, C., et al. (1994). L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases. PubMed. Retrieved from [Link]

-

Furfine, E. S., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. PubMed. Retrieved from [Link]

-

Nitric oxide inhibition strategies. PubMed Central. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Comparison of the Nitric Oxide Synthase Interactomes and S-Nitroso-Proteomes: Furthering the Case for Enzymatic S-Nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S-alkyl-L-thiocitrullines. Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 7. Synthesis, in vivo evaluation and PET study of a carbon-11-labeled neuronal nitric oxide synthase (nNOS) inhibitor S-methyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Boc-L-thiocitrulline-OtBu: A Strategic Precursor for the Synthesis of Potent Nitric Oxide Synthase Inhibitors

Executive Summary: Nitric Oxide Synthase (NOS) enzymes are critical regulators of a vast array of physiological processes, and their dysregulation is implicated in numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and chronic inflammation. Consequently, the development of potent and selective NOS inhibitors is a major focus of therapeutic research. L-thiocitrulline, a sulfur-containing analog of the NOS product L-citrulline, has emerged as a powerful inhibitor that directly interacts with the enzyme's heme cofactor. However, its chemical structure requires strategic manipulation to explore structure-activity relationships (SAR) and develop next-generation drug candidates. This technical guide provides an in-depth exploration of Boc-L-thiocitrulline-OtBu, a doubly protected derivative of L-thiocitrulline. We detail its strategic importance as a versatile precursor, providing comprehensive, field-proven protocols for its use in the synthesis of advanced NOS inhibitors and for the subsequent validation of their biochemical efficacy.

Section 1: The Central Role of Nitric Oxide Synthase (NOS) in Physiology and Pathology

Introduction to Nitric Oxide (NO) as a Signaling Molecule

Nitric oxide (NO) is a fundamental gaseous signaling molecule, indispensable for cardiovascular homeostasis and involved in a wide array of physiological processes, including neurotransmission and immune response.[1][2] Unlike classical signaling molecules that interact with specific cell surface receptors, the small, uncharged NO molecule readily diffuses across cell membranes to exert its effects on intracellular targets. The discovery of NO as a pivotal signaling agent fundamentally altered our understanding of vascular control and cellular communication.[1]

The NOS Enzyme Family: Structure and Function

NO is synthesized through the five-electron oxidation of L-arginine to L-citrulline, a reaction catalyzed by a family of enzymes known as Nitric Oxide Synthases (NOS).[1][3] All NOS isoforms are functional homodimers, with each monomer containing a C-terminal reductase domain and an N-terminal oxygenase domain.[1] The reductase domain binds NADPH, FAD, and FMN, while the oxygenase domain contains a heme prosthetic group and binding sites for the substrate L-arginine and the essential cofactor tetrahydrobiopterin (BH4).[1][4]

There are three primary isoforms of NOS:

-

Neuronal NOS (nNOS or NOS-I): Primarily found in central and peripheral neurons, nNOS is involved in synaptic plasticity and the central regulation of blood pressure.[5] Its overactivity has been implicated in neurodegenerative pathologies.[5][6]

-

Endothelial NOS (eNOS or NOS-III): Expressed predominantly in endothelial cells, eNOS is a key regulator of vascular tone, blood pressure, and has vasoprotective effects.[5] Dysfunction or "uncoupling" of eNOS is a hallmark of many cardiovascular diseases.[1][5]

-

Inducible NOS (iNOS or NOS-II): Unlike the other isoforms, iNOS expression is induced in various cells, such as macrophages, in response to inflammatory stimuli like cytokines.[5] It generates large, cytotoxic amounts of NO as part of the immune response, but its sustained activity can contribute to chronic inflammatory diseases and septic shock.[2][5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. What are NOS inhibitors and how do they work? [synapse.patsnap.com]

- 3. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioassaysys.com [bioassaysys.com]

- 5. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Roles of Nitric Oxide Synthase/Nitric Oxide Pathway in the Pathology of Vascular Dementia and Related Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecific Inhibition of Nitric Oxide Synthase (NOS) by L-Thiocitrulline and Its Derivatives: A Mechanistic and Methodological Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Nitric Oxide and Its Synthesis

Nitric oxide (NO) is a gaseous signaling molecule of profound biological importance, involved in the regulation of the cardiovascular, nervous, and immune systems.[1][2] Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert the amino acid L-arginine into L-citrulline and NO.[3][4] In mammals, three distinct NOS isoforms execute this function:

-

Neuronal NOS (nNOS or NOS-I): Primarily found in neurons, it plays a key role in neurotransmission and synaptic plasticity.[3][5]

-

Endothelial NOS (eNOS or NOS-III): Expressed in the vascular endothelium, it is crucial for maintaining vascular tone and blood pressure regulation.[3][4]

-

Inducible NOS (iNOS or NOS-II): Its expression is induced in various cells, particularly macrophages, in response to inflammatory stimuli. iNOS produces large, sustained amounts of NO as a cytotoxic agent in immune defense.[3][6]

While essential for homeostasis, the overproduction of NO is a key pathological driver in numerous diseases. Excessive nNOS activity is implicated in neurodegenerative disorders, while iNOS overactivity contributes to inflammatory conditions and the dangerous hypotension of septic shock.[5][6][7] This dichotomy makes the selective inhibition of specific NOS isoforms a highly sought-after therapeutic strategy.[6] The development of such inhibitors hinges on a deep understanding of the enzyme's active site and the precise molecular interactions that govern substrate binding and catalysis.

This guide provides a detailed exploration of a pivotal class of NOS inhibitors: L-thiocitrulline and its derivatives. We will dissect their stereospecific mechanism of action, the structure-activity relationships that confer isoform selectivity, and the robust experimental protocols required for their characterization.

L-Thiocitrulline: A Stereospecific, Heme-Interacting Inhibitor

The journey into this class of inhibitors begins with L-thiocitrulline (γ-thioureido-L-norvaline), a potent and stereospecific inhibitor of all three NOS isoforms.[8][9] Its discovery was a significant step forward from the prototypic arginine-based inhibitors.

Mechanism of Action: A Tale of Two Interactions

Steady-state kinetic studies reveal that L-thiocitrulline's inhibition is competitive with the substrate, L-arginine.[8] This indicates that the inhibitor initially binds to the same active site as the natural substrate, a logical consequence of its structural similarity to L-arginine.

However, the truly distinguishing feature of L-thiocitrulline lies in its unique interaction with the enzyme's heme cofactor. Unlike L-arginine or inhibitors like Nω-methyl-L-arginine, the binding of L-thiocitrulline induces a "Type II" spectral shift in the heme iron.[8] This spectroscopic signature signifies a transition of the heme iron from a high-spin to a low-spin state, strongly suggesting that the thioureido sulfur of L-thiocitrulline directly coordinates with the heme iron as a sixth ligand.[8][9] This dual mode of action—competing for the arginine binding site while also directly ligating the catalytic heme iron—accounts for its potent inhibitory activity.

The Imperative of Stereospecificity

The "L" configuration of the amino acid backbone is critical. The inhibition by thiocitrulline is stereospecific, a recurring and essential theme in rational drug design that underscores the highly ordered architecture of the NOS active site.[8] This specificity ensures that the molecule is correctly oriented to engage with key residues and the heme cofactor for effective inhibition.

Caption: Dual inhibition mechanism of L-thiocitrulline in the NOS active site.

Tuning Potency and Selectivity: The Rise of S-Alkyl-L-Thiocitrulline Derivatives

While L-thiocitrulline is a powerful pan-NOS inhibitor, therapeutic applications often demand selectivity for a single isoform. This need drove the development of L-thiocitrulline derivatives, most notably the S-alkyl-L-thiocitrullines.

S-Methyl-L-Thiocitrulline (SMTC): A Paradigm of Potency and Selectivity

The synthesis of derivatives such as S-methyl-L-thiocitrulline (SMTC) and S-ethyl-L-thiocitrulline (SETC) marked a pivotal advancement.[10][11] These compounds were found to be among the most potent amino acid-based NOS inhibitors discovered.[11]

Crucially, S-alkylation alters the inhibitory mechanism. Spectral studies show that, unlike the parent compound, SMTC and its analogues do not cause a spin-state shift of the heme iron.[11] This indicates that the bulky S-alkyl group prevents the direct coordination of the sulfur atom with the heme. The inhibition is reversible and remains competitive with L-arginine, suggesting that their enhanced potency stems from optimized interactions within the substrate-binding pocket itself.[11]

This structural modification also unlocked the door to isoform selectivity. SMTC and SETC were identified as slow, tight-binding inhibitors that are significantly more potent against nNOS than eNOS or iNOS.[12][13] For instance, SMTC is approximately 10-fold more potent against human nNOS than eNOS, and SETC is about 50-fold more selective.[12] This selectivity is therapeutically vital, as it allows for the targeting of nNOS in neurological conditions while potentially sparing the critical cardiovascular functions of eNOS.[12][13]

Caption: Logic flow from L-thiocitrulline to the properties of SMTC.

Exploring the Binding Site with Other Derivatives

Further exploration of the structure-activity relationship (SAR) has been conducted by synthesizing other analogues, including heterocyclic variants.[14] While many of these compounds proved to be weak inhibitors, they provided invaluable information for refining computational models of the L-arginine binding site across the different NOS isoforms.[15][16] This iterative process of synthesis and biological evaluation is fundamental to modern drug discovery.

Quantitative Analysis: A Comparative Look at Inhibitor Potency

The efficacy and selectivity of NOS inhibitors are quantified by their inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). A lower value indicates higher potency. The data below, derived from kinetic studies on human NOS isoforms, clearly illustrates the superior potency and nNOS selectivity of the S-alkyl derivatives compared to the parent compound.

| Inhibitor | Target Isoform | Ki or Kd (nM) | Selectivity (eNOS Ki / nNOS Kd) | Reference |

| S-Methyl-L-Thiocitrulline (SMTC) | Human nNOS | 1.2 (Kd) | ~9.2x | [12][13] |

| Human eNOS | 11 (Ki) | [12][13] | ||

| Human iNOS | 34 (Ki) | [12][13] | ||

| S-Ethyl-L-Thiocitrulline (SETC) | Human nNOS | 0.5 (Kd) | ~48x | [12][13] |

| Human eNOS | 24 (Ki) | [12][13] | ||

| Human iNOS | 17 (Ki) | [12][13] |

Note: Kd values for nNOS were calculated from association (kon) and dissociation (koff) rate constants due to the slow, tight-binding nature of the inhibition.[12]

Methodologies for Characterizing L-Thiocitrulline-Based Inhibitors

Rigorous and reproducible experimental protocols are the bedrock of inhibitor characterization. The following sections provide detailed methodologies for both in vitro and in vivo evaluation.

Detailed Protocol: In Vitro NOS Inhibition Assay (Griess Assay)

This protocol measures the accumulation of nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO, to determine NOS activity. The causality behind this choice is its robustness and adaptability to a 96-well plate format for screening.

Pillar of Trustworthiness: This protocol is self-validating through the inclusion of positive controls (uninhibited enzyme), negative controls (no enzyme or no substrate), and a vehicle control (e.g., DMSO) to account for any effects of the inhibitor's solvent.

Experimental Objective: To determine the IC50 value of a test compound (e.g., SMTC) against a specific purified NOS isoform.

Materials:

-

Purified, active nNOS, eNOS, or iNOS enzyme

-

Assay Buffer: 50 mM HEPES, pH 7.4

-

L-arginine (substrate)

-

NADPH (cofactor)

-

Calmodulin (CaM) and Calcium Chloride (CaCl₂) (Required for nNOS and eNOS activation)[17][18]

-

Test inhibitor (e.g., SMTC) dissolved in an appropriate solvent (e.g., DMSO)

-

Griess Reagent: Component A (Sulfanilamide in HCl) and Component B (N-(1-Naphthyl)ethylenediamine dihydrochloride in water)[7][17]

-

Sodium Nitrite (for standard curve)

-

96-well microplate and microplate reader (540 nm absorbance)

Step-by-Step Methodology:

-

Prepare Nitrite Standard Curve: Create a series of known sodium nitrite concentrations (e.g., 0-100 µM) in Assay Buffer. This is critical for converting absorbance readings into nitrite concentrations.

-

Prepare Inhibitor Dilutions: Perform serial dilutions of the test compound in Assay Buffer to cover a wide concentration range (e.g., 0.1 nM to 100 µM). Also, prepare a vehicle control.

-

Prepare Master Mix: In a single tube on ice, prepare a master mix containing Assay Buffer, L-arginine, NADPH, and, if assaying nNOS or eNOS, Calmodulin and CaCl₂. The use of a master mix ensures consistency across all wells.

-

Set Up the Reaction Plate:

-

Add the serially diluted inhibitor or vehicle control to the appropriate wells of the 96-well plate.

-

Add the Master Mix to all wells.

-

-

Initiate the Reaction: Add the purified NOS enzyme to each well to start the reaction. The final reaction volume is typically 50-100 µL.

-

Incubate: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). This allows for sufficient product formation.

-

Stop the Reaction & Detect Nitrite:

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B and incubate for another 5-10 minutes. A pink/magenta color will develop in the presence of nitrite.

-

-

Read Absorbance: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis:

-

Use the standard curve to calculate the nitrite concentration in each well.

-

Normalize the data by setting the uninhibited control (vehicle) as 100% activity and the no-enzyme control as 0% activity.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Workflow: In Vivo Evaluation of NOS Inhibitors

After in vitro characterization, promising inhibitors must be tested in a living system to assess their physiological effects, bioavailability, and potential therapeutic utility. A common preclinical model involves monitoring blood pressure in rodents, as systemic NOS inhibition (particularly of eNOS) prevents NO-mediated vasodilation, leading to a pressor effect.[8][11]

Experimental Objective: To assess the in vivo efficacy of an L-thiocitrulline derivative by measuring its effect on mean arterial pressure (MAP).

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Inducible nitric oxide synthase inhibitors: A comprehensive update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Heterocyclic analogues of L-citrulline as inhibitors of the isoforms of nitric oxide synthase (NOS) and identification of N(delta)-(4,5-dihydrothiazol-2-yl)ornithine as a potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of new L-thiocitrulline derivatives as inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Document: Evaluation of new L-thiocitrulline derivatives as inhibitors of nitric oxide synthase. (CHEMBL1132725) - ChEMBL [ebi.ac.uk]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

The Structure-Activity Relationship of L-Thiocitrulline Analogues: A Technical Guide for Nitric Oxide Synthase Inhibition

Introduction: The Critical Role of Nitric Oxide Synthase (NOS) in Physiology and Disease

Nitric oxide (NO) is a fundamental signaling molecule involved in a vast array of physiological processes, from neurotransmission and immune response to the regulation of vascular tone.[1] The production of this transient gaseous messenger is catalyzed by a family of enzymes known as Nitric Oxide Synthases (NOS). In mammals, three distinct NOS isoforms have been identified, each with a unique tissue distribution and regulatory mechanism:

-

Neuronal NOS (nNOS or NOS-I): Primarily found in neuronal tissue, nNOS plays a crucial role in synaptic plasticity and central blood pressure regulation.[1] Its over-activation is implicated in neurodegenerative disorders.

-

Endothelial NOS (eNOS or NOS-III): Expressed in vascular endothelial cells, eNOS is vital for maintaining cardiovascular homeostasis by mediating vasodilation.[1]

-

Inducible NOS (iNOS or NOS-II): Unlike the other isoforms, iNOS expression is induced by cytokines and endotoxins in immune cells like macrophages. It generates large, cytotoxic quantities of NO as part of the immune response, but its dysregulation contributes to the pathophysiology of septic shock and chronic inflammatory diseases.[1]

All three isoforms catalyze the same five-electron oxidation of L-arginine to produce L-citrulline and NO, requiring cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[1] Given the distinct and vital roles of each isoform, the development of isoform-selective NOS inhibitors is a paramount goal in drug discovery. Such compounds could offer targeted therapeutic intervention for conditions like stroke and septic shock, while minimizing cardiovascular side effects from unwanted eNOS inhibition.[2] This guide focuses on a pivotal class of NOS inhibitors: L-thiocitrulline and its analogues.

L-Thiocitrulline: A Paradigm Shift in NOS Inhibition

Historically, NOS inhibitor design focused on Nω-monosubstituted analogues of the natural substrate, L-arginine. However, the synthesis and characterization of L-thiocitrulline (γ-thioureido-L-norvaline) represented a significant breakthrough, as it was one of the first potent inhibitors based on the product, L-citrulline.[3][4] L-thiocitrulline is a potent, stereospecific inhibitor of all three NOS isoforms.[5] Its mechanism is distinct; the thioureido sulfur acts as a sixth ligand to the heme iron within the enzyme's active site, causing a high-spin to low-spin transition, which is not observed with substrate analogues like L-arginine.[5] This unique interaction provided a novel scaffold for designing a new generation of inhibitors.

Core Directive: Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of a NOS inhibitor is defined by both its potency and its selectivity for a specific isoform. The following analysis dissects how structural modifications to the L-thiocitrulline scaffold influence these two critical parameters. The central finding is that strategic S-alkylation of the isothiourea moiety dramatically enhances both potency and, crucially, selectivity for nNOS.

Quantitative Analysis of Key Analogues

The inhibitory activities of L-thiocitrulline and its S-alkylated derivatives against purified human NOS isoforms reveal a clear SAR trend. The data underscores the remarkable increase in nNOS affinity and selectivity achieved by adding small alkyl groups to the sulfur atom.

| Compound | Modification | nNOS | eNOS | iNOS | nNOS Selectivity vs eNOS | nNOS Selectivity vs iNOS |

| L-Thiocitrulline | Parent Compound | Potent (Ki ~4-20% of Kₘ for Arg)[5] | Potent[5] | Potent[5] | Non-selective | Non-selective |

| S-Methyl-L-thiocitrulline (SMTC) | S-methylation | K_d = 1.2 nM [6] | K_i = 11 nM[6] | K_i = 34 nM[6] | ~9-fold | ~28-fold |

| S-Ethyl-L-thiocitrulline (EtTC) | S-ethylation | K_d = 0.5 nM [6] | K_i = 24 nM[6] | K_i = 17 nM[6] | ~48-fold | ~34-fold |

Note: K_d (dissociation constant) for nNOS was determined from k_off/k_on rates, indicating slow, tight-binding inhibition.[6] K_i (inhibition constant) values are for human enzymes. Lower values indicate higher potency.

Key Mechanistic & Structural Insights

-

The Thiourea Moiety is Essential: The core thiourea group is the pharmacophore responsible for the fundamental inhibitory activity. L-thiocitrulline itself binds competitively with L-arginine.[5]

-

S-Alkylation Abolishes Heme Coordination and Boosts Potency: The primary driver for increased potency and selectivity is S-alkylation. Unlike the parent compound, spectral studies show that S-alkyl-L-thiocitrullines do not directly interact with the heme iron.[7] This altered binding mode is hypothesized to exploit subtle structural differences between the active sites of the NOS isoforms. The S-alkylation disables direct interaction with the heme iron, yet the compounds remain competitive with L-arginine.[7][8]

-

Alkyl Chain Length Fine-Tunes Selectivity:

-

Adding a methyl group (SMTC) results in a potent inhibitor with a nearly 10-fold selectivity for nNOS over eNOS and a 28-fold selectivity over iNOS.[6]

-

Extending this to an ethyl group (EtTC) further enhances potency for nNOS (K_d = 0.5 nM) and dramatically increases selectivity against eNOS to nearly 50-fold, while maintaining high selectivity against iNOS.[6] This suggests the active site of nNOS has a small hydrophobic pocket near the substrate binding site that can favorably accommodate these small alkyl groups, a feature less pronounced in eNOS and iNOS.

-

-

Modifications to the Amino Acid Backbone Are Poorly Tolerated:

-

Chain Extension (Homologues): L-homothiocitrulline, which has an additional methylene group in its amino acid backbone compared to L-thiocitrulline, is also a potent inhibitor, but SAR studies on related structures show that altering the chain length can be detrimental.[3][4] For instance, Nε-aminothiocarbonyl-L-lysine (a thiocitrulline homologue with one extra methylene group) is a potent inhibitor of nNOS and iNOS, but further extension to DL-N7-(1-Iminoethyl)homolysine results in a substantial loss of potency.[9]

-

Other Derivatizations: The synthesis of other new L-thiocitrulline derivatives has been explored, but these compounds generally demonstrated weak inhibitory activity against the NOS isoforms.[1] This indicates that the specific stereochemistry and length of the norvaline backbone of L-thiocitrulline are highly optimized for binding.

-

Experimental Workflows & Protocols

Synthesizing and evaluating novel inhibitors requires a systematic and validated approach. The following sections detail the causal logic and step-by-step protocols for key experiments in the development of L-thiocitrulline analogues.

Logical Workflow for Inhibitor Development

The discovery and optimization of NOS inhibitors follow a logical progression from chemical synthesis to biological validation. Each step is designed to answer a critical question about the compound's properties.

Caption: High-level workflow for the development of NOS inhibitors.

Protocol 1: Synthesis of L-Thiocitrulline Analogues

Causality: The synthesis of L-thiocitrulline and its S-alkylated analogues logically starts from a readily available chiral precursor, L-ornithine. This preserves the essential L-stereochemistry at the alpha-carbon, which is critical for recognition by the enzyme's active site. The key chemical transformation is the conversion of the terminal amino group of ornithine into a thiourea or an S-alkylisothiourea.

Step-by-Step Methodology (Representative)

-

Protection of L-Ornithine:

-

Rationale: To prevent unwanted side reactions at the α-amino and carboxyl groups during modification of the δ-amino group.

-

Procedure: Protect the α-amino group of L-ornithine with a Boc (tert-butyloxycarbonyl) group and the carboxyl group as a t-butyl ester. This yields N(alpha)-Boc-L-ornithine t-butyl ester.

-

-

Formation of the Thiourea Moiety:

-

Rationale: To introduce the key pharmacophore. This is the step where the core of L-thiocitrulline is created.

-

Procedure: React the protected L-ornithine with thiophosgene (CSCl₂) in the presence of a base (e.g., CaCO₃) in a biphasic system (e.g., CHCl₃/H₂O) to form an isothiocyanate. Subsequent treatment with ammonia (NH₃) in methanol converts the isothiocyanate to the desired thiourea.

-

-

S-Alkylation (for SMTC, EtTC, etc.):

-

Rationale: This is the key step for enhancing potency and selectivity. It modifies the thiourea into an isothiourea and attaches the alkyl group.

-

Procedure: Instead of treating with ammonia, react the intermediate from Step 2 with an alkylating agent, such as methyl iodide (Mel) for SMTC or ethyl iodide for EtTC, in a suitable solvent like acetonitrile.

-

-

Deprotection:

-

Rationale: To remove the protecting groups and yield the final, active amino acid analogue.

-

Procedure: Treat the protected compound with a strong acid, such as 4 N HCl in dioxane, to simultaneously cleave the Boc and t-butyl ester groups.

-

-

Purification and Verification:

-

Rationale: To ensure the final product is pure and its chemical structure is correct before biological testing.

-

Procedure: Purify the final product using techniques like ion-exchange chromatography. Verify the structure and purity (>99%) using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

-

Protocol 2: NOS Inhibition Assay (Citrulline Conversion Assay)

Causality: This assay is considered a gold standard because it directly measures the enzymatic activity of NOS: the stoichiometric conversion of L-arginine to L-citrulline. By using radiolabeled [³H]L-arginine, the production of [³H]L-citrulline can be sensitively and accurately quantified. The protocol is designed to provide all necessary substrates and cofactors for the enzyme to function, and then to specifically separate the radiolabeled product from the radiolabeled substrate.

Step-by-Step Methodology (Self-Validating System)

-

Preparation of Reaction Mixture:

-

Rationale: To provide the enzyme with all necessary components for catalysis.

-

Procedure: In a reaction buffer (e.g., 50 mM HEPES, pH 7.4), combine the required cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and Ca²⁺/Calmodulin (for nNOS/eNOS). Add a known concentration of [³H]L-arginine.

-

-

Reaction Setup (in microcentrifuge tubes):

-

Rationale: To test the effect of the inhibitor against appropriate controls, ensuring the observed effect is real and not an artifact.

-

Negative Control (Background): Reaction mixture + purified NOS enzyme + a known, potent NOS inhibitor (e.g., L-NAME). This determines the background signal in the absence of true enzyme activity.

-

Positive Control (100% Activity): Reaction mixture + purified NOS enzyme + vehicle (the solvent used to dissolve the test compound). This establishes the maximum enzymatic rate under the assay conditions.

-

Test Sample: Reaction mixture + purified NOS enzyme + desired concentration of the L-thiocitrulline analogue.

-

-

Initiation and Incubation:

-

Rationale: To start the enzymatic reaction and allow it to proceed for a defined period.

-

Procedure: Initiate the reaction by adding the purified NOS enzyme preparation (e.g., recombinant human nNOS, eNOS, or iNOS) to all tubes. Incubate at 37°C for a fixed time (e.g., 15-30 minutes). The time is chosen to be within the linear range of product formation.

-

-

Termination of Reaction:

-

Rationale: To stop the enzymatic activity at a precise moment to ensure accurate measurement.

-

Procedure: Add a stop buffer containing a strong cation-exchange resin (e.g., Dowex AG 50W-X8) in a low pH buffer (e.g., pH 5.5).

-

-

Separation of Substrate and Product:

-

Rationale: This is the critical separation step. The resin's properties are exploited to differentiate between the substrate and product.

-

Mechanism: At the acidic pH of the stop buffer, the unreacted [³H]L-arginine (a cationic amino acid) binds tightly to the cation-exchange resin. The product, [³H]L-citrulline (a neutral amino acid), does not bind and remains in the supernatant.

-

-

Quantification:

-

Rationale: To measure the amount of product formed.

-

Procedure: Centrifuge the tubes to pellet the resin. Transfer a known volume of the supernatant to a scintillation vial. Add scintillation fluid and quantify the amount of [³H]L-citrulline using a liquid scintillation counter.

-

-

Data Analysis:

-

Rationale: To calculate the inhibitory potency of the test compound.

-

Procedure: Subtract the counts from the negative control from all other readings. Calculate the percentage of inhibition for each concentration of the test analogue relative to the positive control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. Further kinetic experiments can be performed to determine the inhibition constant (K_i).

-

Signaling Pathway Context: How Inhibitors Intervene

L-thiocitrulline analogues exert their effect by blocking a central hub in cellular signaling. The diagram below illustrates the canonical NO signaling pathway and the precise point of intervention.

Caption: The Nitric Oxide signaling pathway and the point of inhibition.

Therapeutic Implications and Future Directions

The development of potent and selective nNOS inhibitors like S-methyl-L-thiocitrulline (SMTC) holds significant therapeutic promise. SMTC has been used in human clinical studies to probe the function of nNOS, demonstrating that it can cross the blood-brain barrier and affect cerebral blood flow. This validates the potential of such compounds for treating neurological conditions where nNOS overactivity is implicated, such as stroke, migraine, and neurodegenerative diseases. Furthermore, the ability of these compounds to act as potent pressor agents suggests their utility in treating the severe hypotension associated with septic shock, a condition driven by massive NO overproduction by iNOS.[5]

The future of this field lies in refining isoform selectivity even further. While SMTC and EtTC show promising selectivity for nNOS over eNOS, developing inhibitors with high selectivity for iNOS over both constitutive isoforms remains a key challenge. The detailed structural and mechanistic insights gained from studying L-thiocitrulline and its analogues provide a robust foundation for the rational design of the next generation of NOS inhibitors, paving the way for targeted therapies with improved efficacy and safety profiles.

References

-

Title: Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors Source: PubMed URL: [Link]

-

Title: Synthesis of L-Thiocitrulline, L-Homothiocitrulline, and S-Methyl-L-thiocitrulline: A New Class of Potent Nitric Oxide Synthase Source: Journal of Medicinal Chemistry (via Google Search result) URL: [Link]

-

Title: Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors Source: PubMed URL: [Link]

-

Title: Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline Source: PubMed URL: [Link]

-

Title: Heterocyclic analogues of L-citrulline as inhibitors of the isoforms of nitric oxide synthase (NOS) and identification of N(delta) Source: PubMed URL: [Link]

-

Title: Time-dependence and preliminary SAR studies in inhibition of nitric oxide synthase isoforms by homologues of thiocitrulline Source: PubMed URL: [Link]

-

Title: L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase Source: PubMed URL: [Link]

-

Title: Nitric Oxide Synthase and Structure-Based Inhibitor Design Source: PMC - PubMed Central URL: [Link]

-

Title: Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges Source: Hindawi URL: [Link]

-

Title: Nitric oxide signaling pathway. Figure shows different steps in the NO... Source: ResearchGate URL: [Link]

-

Title: Nitric oxide signaling Source: CUSABIO URL: [Link]

-

Title: Schematic representation of Nitric oxide signaling mechanism. Primary... Source: ResearchGate URL: [Link]

-

Title: S-Alkyl-L-thiocitrullines. Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo Source: ResearchGate URL: [Link]

-

Title: L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases Source: PubMed URL: [Link]

-

Title: Measurement of the nitric oxide synthase activity using the citrulline assay Source: PubMed URL: [Link]

-

Title: The Effect of a Neuronal Nitric Oxide Synthase Inhibitor on Neurovascular Regulation in Humans Source: PMC - PubMed Central URL: [Link]

-

Title: Evaluation of new L-thiocitrulline derivatives as inhibitors of nitric oxide synthase Source: PubMed URL: [Link]

Sources

- 1. L-N6-(1-iminoethyl)-lysine potently inhibits inducible nitric oxide synthase and is superior to NG-monomethyl-arginine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. De novo synthesis of arginine and ornithine from citrulline in human colon carcinoma cells: metabolic fate of L-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Protein Modification with Ribose Generates Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine | MDPI [mdpi.com]

- 6. Protein Modification with Ribose Generates Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biotium.com [biotium.com]

Methodological & Application

Application Note & Protocol: In Vivo Inhibition of Nitric Oxide Synthase Using Boc-L-thiocitrulline-OtBu

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Nitric Oxide Synthase (NOS) and the Need for Selective Inhibition

Nitric oxide (NO) is a fundamental signaling molecule with a vast array of physiological functions, from regulating blood pressure to neurotransmission and immune responses.[1][2] It is synthesized from L-arginine by a family of three distinct nitric oxide synthase (NOS) isoforms:

-

Neuronal NOS (nNOS or NOS1): Primarily found in the nervous system, it plays a key role in synaptic plasticity and neurovascular coupling.[1][3] Dysregulation of nNOS is implicated in various neurological disorders.[1][2]

-

Endothelial NOS (eNOS or NOS3): Expressed in the vascular endothelium, its NO production is vital for maintaining cardiovascular homeostasis and vasodilation.[1]

-

Inducible NOS (iNOS or NOS2): Typically expressed in immune cells following stimulation by cytokines, it produces large amounts of NO as part of the inflammatory response to pathogens.[1][4]

The high degree of homology in the active sites of these isoforms presents a significant challenge for drug development, where isoform-selective inhibition is often desired to achieve therapeutic effects while minimizing off-target side effects.[1][5] For instance, inhibiting eNOS while targeting pathological nNOS activity could lead to undesirable cardiovascular events like hypertension.[1]

This guide focuses on Boc-L-thiocitrulline-OtBu , a protected form of L-thiocitrulline, a potent NOS inhibitor. L-thiocitrulline and its derivatives are known to be powerful, stereospecific inhibitors of NOS isoforms.[6][7][8] The tert-butyloxycarbonyl (Boc) and tert-butyl ester (OtBu) protecting groups enhance the compound's stability and solubility, making it a valuable tool for in vivo research.[9][10][]

Mechanism of Action: Competitive Inhibition at the L-Arginine Binding Site

This compound, after metabolic removal of its protecting groups to yield L-thiocitrulline, acts as a potent inhibitor of NOS. Its mechanism is primarily based on its structural similarity to the natural substrate, L-arginine.

L-thiocitrulline functions as a competitive inhibitor, binding to the active site of the enzyme and preventing the conversion of L-arginine to L-citrulline and NO.[2][6][7] Unlike the substrate, the thioureido group of L-thiocitrulline can interact with the heme iron cofactor within the enzyme's active site, contributing to its potent inhibitory activity.[7] Derivatives like S-methyl-L-thiocitrulline have shown remarkable selectivity for nNOS over other isoforms, making them highly valuable for neurological research.[3][12]

Caption: Competitive inhibition of NOS by L-thiocitrulline.

Properties of this compound

Understanding the chemical properties of the inhibitor is crucial for proper handling, formulation, and administration.

| Property | Value | Source |

| CAS Number | 133565-49-8 | [SCBT[13]](), [Next Peptide[14]]([Link]) |

| Molecular Formula | C₁₅H₂₉N₃O₄S | [SCBT[13]]() |

| Molecular Weight | 347.47 g/mol | [SCBT[13]]() |

| Appearance | White to off-white solid | [CymitQuimica[10]]() (for related compound) |

| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol) | [CymitQuimica[10]]() (for related compound) |

| Storage | Store at -20°C for long-term stability | General recommendation for protected amino acids |

Pre-clinical In Vivo Experimental Design

A robust experimental design is the cornerstone of trustworthy and reproducible results. This involves careful consideration of the animal model, dosing strategy, and appropriate controls.

Animal Model Selection

The choice of animal model (e.g., mice, rats) should be dictated by the research question. For studies on neuropathic pain or neurodegenerative diseases, specific transgenic or surgical models (e.g., spinal nerve ligation) may be required.[15] For cardiovascular studies, models of hypertension or endotoxemia are common.[6][7]

Formulation and Administration

Critical First Step: Solubility Testing Before any in vivo administration, the solubility of this compound in the intended vehicle must be confirmed.

-

Vehicle Selection: A common starting point for small molecules is a co-solvent system. A vehicle consisting of DMSO, PEG300, Tween 80, and sterile saline is often effective. A suggested starting formulation could be 5-10% DMSO, 40% PEG300, 5% Tween 80, and the remainder sterile saline.

-

Stock Solution Preparation:

-

Accurately weigh the required amount of the compound.

-

In a sterile tube, dissolve the powder in the DMSO component first.

-

Sequentially add the PEG300 and Tween 80, ensuring the solution is homogenous after each addition.

-

Finally, add the sterile saline to reach the final desired concentration. The solution should be clear and free of precipitates.

-

Route of Administration: The route (e.g., intraperitoneal (IP), intravenous (IV), subcutaneous (SC), or oral gavage) will depend on the desired pharmacokinetic profile. IV administration provides immediate bioavailability, while IP and SC offer a more sustained release.

Dosing and Controls

-

Dose-Response Studies: It is essential to perform a dose-response study to determine the optimal dose that provides effective target inhibition without causing overt toxicity.

-

Vehicle Control: A group of animals must receive the vehicle solution without the inhibitor. This control is crucial to ensure that the observed effects are due to the inhibitor and not the vehicle itself.

-

Positive Control (Optional): In some experimental paradigms, using a well-characterized, non-selective NOS inhibitor like L-NAME (Nω-Nitro-L-arginine methyl ester) can serve as a positive control for NOS inhibition.

Experimental Protocols

The following protocols provide a general framework. Specific parameters should be optimized for each experimental setup and must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Protocol 1: General Workflow for Acute In Vivo NOS Inhibition

This workflow outlines the key steps for evaluating the acute effects of this compound in a rodent model.

Caption: General workflow for in vivo evaluation of a NOS inhibitor.

Protocol 2: Assessment of Target Engagement via Griess Assay

To validate that the inhibitor is working as intended, it's crucial to measure NOS activity. The Griess assay is a simple and common colorimetric method to measure nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO.[15][16] To measure total NO production, nitrate (NO₃⁻) must first be converted to nitrite using a nitrate reductase.[16][17]

Materials:

-

Biological samples (e.g., plasma, tissue homogenates)

-

Griess Reagent Kit (typically containing sulfanilamide and N-(1-naphthyl)ethylenediamine)[16]

-

Nitrate Reductase (if measuring total nitrate + nitrite)[16][18]

-

Sodium nitrite standard solution[15]

-

96-well microplate[15]

-

Microplate reader (absorbance at 540-570 nm)[1]

Procedure:

-

Sample Preparation:

-

Collect plasma or tissue samples from vehicle- and inhibitor-treated animals.

-

For plasma/serum, deproteinize the samples using a spin filter, as proteins can interfere with the assay.[17]

-

For tissues, homogenize in an appropriate buffer and centrifuge to clear the lysate.

-

-

Standard Curve: Prepare a standard curve using serial dilutions of the sodium nitrite standard (e.g., 0-100 µM).[15]

-

Nitrate Reduction (Optional but Recommended):

-

Griess Reaction:

-

Measurement & Analysis:

-

Measure the absorbance at ~540 nm using a microplate reader.[15]

-

Subtract the blank reading, plot the standard curve, and calculate the nitrite concentration in your samples.

-

A significant reduction in nitrite/nitrate levels in the inhibitor-treated group compared to the vehicle control indicates successful in vivo NOS inhibition.[1]

-

Data Interpretation & Troubleshooting

-

Efficacy vs. Side Effects: A successful inhibitor will show a clear reduction in NOS activity (or a downstream physiological effect) at doses that do not cause significant distress or off-target effects in the animals. For example, potent NOS inhibitors are known to cause a strong increase in blood pressure (pressor activity).[6][7]

-

No Effect Observed:

-

Pharmacokinetics: The compound may be metabolized too quickly or have poor bioavailability. Consider a different route of administration or formulation.

-

Dose: The administered dose may be too low. Refer to the literature for doses of similar compounds and perform a thorough dose-response study.

-

Assay Sensitivity: Ensure your target engagement assay (e.g., Griess) is sensitive enough to detect changes in NOS activity.

-

-

High Variability:

-

Technique: Ensure consistent administration technique and sample handling.

-

Biological Variation: Increase the number of animals per group (n-size) to increase statistical power.

-

Conclusion

This compound is a valuable chemical tool for the in vivo investigation of nitric oxide synthase. Its utility stems from the potent and often selective inhibitory profile of its active form, L-thiocitrulline, and its derivatives.[12][19][20] By following a carefully designed experimental plan that includes robust controls, proper formulation, and validated methods for assessing target engagement, researchers can confidently probe the complex roles of NOS isoforms in health and disease.

References

- BenchChem. (n.d.). Application Notes and Protocols for NOS-IN-1 in In Vivo Experiments.

- BenchChem. (n.d.). Application Notes and Protocols for In Vivo Use of Neuronal Nitric Oxide Synthase (nNOS) Inhibitors.

- BenchChem. (n.d.). Application Notes and Protocols for Studying Neuronal Nitric Oxide Synthase (nNOS) Inhibition.

- Bowdish Lab, McMaster University. (2015). Griess Assay for Nitrite Determination.

- Protocol Online. (2019). Protocol Griess Test.

- Sigma-Aldrich. (n.d.). Nitrite Assay Kit (Griess Reagent).

- Vergauwen, L., et al. (2021). High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. MDPI.

- Dojindo Molecular Technologies. (n.d.). NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit.

- Panda, K., et al. (2012). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. PMC.

- Garvey, E. P., et al. (1999). Heterocyclic analogues of L-citrulline as inhibitors of the isoforms of nitric oxide synthase (NOS). Bioorganic & Medicinal Chemistry.

- Chem-Impex. (n.d.). Boc-L-citrulline.

- Wert, S. E., et al. (2005). Selective Inhibition of Inducible NO Synthase Activity In Vivo Reverses Inflammatory Abnormalities in Surfactant Protein D-Deficient Mice. The Journal of Immunology.

- Furfine, E. S., et al. (1995). S-alkyl-L-thiocitrullines. Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo. Journal of Biological Chemistry.

- CymitQuimica. (n.d.). CAS 45234-13-7: N(alpha)-boc-L-citrulline.

- BOC Sciences. (n.d.). BOC-Amino Acids.

- Li, H., et al. (2006). Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase. Nature Chemical Biology.

- Garvey, E. P., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. Journal of Biological Chemistry.

- Morris, G., et al. (2020). The Effect of a Neuronal Nitric Oxide Synthase Inhibitor on Neurovascular Regulation in Humans. Stroke.

- Furfine, E. S., et al. (1994). L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases. Journal of Biological Chemistry.

- Chamchoy, K., et al. (2000). Evaluation of new L-thiocitrulline derivatives as inhibitors of nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters.

- ResearchGate. (n.d.). S-Alkyl-L-thiocitrullines. Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo.

- Santa Cruz Biotechnology. (n.d.). Boc-L-thiocitrulline t-butyl ester.

- Next Peptide. (n.d.). 133565-49-8 | this compound.

- Narayanan, K., & Griffith, O. W. (1994). Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors. Journal of Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Effect of a Neuronal Nitric Oxide Synthase Inhibitor on Neurovascular Regulation in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S-alkyl-L-thiocitrullines. Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. CAS 45234-13-7: N(alpha)-boc-L-citrulline | CymitQuimica [cymitquimica.com]

- 12. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. 133565-49-8 | this compound | Next Peptide [nextpeptide.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. bowdish.ca [bowdish.ca]

- 17. mdpi.com [mdpi.com]

- 18. NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - NK05 manual | DOJINDO [dojindo.com]

- 19. Heterocyclic analogues of L-citrulline as inhibitors of the isoforms of nitric oxide synthase (NOS) and identification of N(delta)-(4,5-dihydrothiazol-2-yl)ornithine as a potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evaluation of new L-thiocitrulline derivatives as inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Determine L-thiocitrulline Derivative Efficacy

Introduction: The Therapeutic Potential of L-thiocitrulline Derivatives as Nitric Oxide Synthase Inhibitors

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, from vasodilation and neurotransmission to immune responses and inflammation.[1] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Of the three main isoforms, the inducible nitric oxide synthase (iNOS or NOS2) is of particular interest in drug development. Under inflammatory conditions, iNOS expression is dramatically upregulated in cells like macrophages, leading to a high and sustained output of NO that can contribute to tissue damage in chronic inflammatory diseases, sepsis, and some cancers.[1][2]

L-thiocitrulline and its derivatives have emerged as a potent class of nitric oxide synthase inhibitors.[3][4] These compounds act as substrate analogs, competitively inhibiting the binding of L-arginine to the active site of NOS enzymes.[4] The development and validation of novel L-thiocitrulline derivatives necessitate robust and reliable in vitro models to assess their efficacy, selectivity, and potential cytotoxicity. This guide provides a comprehensive suite of cell-based assays to characterize the inhibitory potential of L-thiocitrulline derivatives on iNOS, evaluate their impact on cell viability, and quantify their downstream anti-inflammatory effects.

Experimental Workflow: A Multi-Faceted Approach to Efficacy Testing

A systematic evaluation of L-thiocitrulline derivatives involves a tiered approach. We begin by assessing the primary efficacy of the compounds in inhibiting NO production. Subsequently, it is crucial to determine if the observed inhibition is due to specific enzyme targeting or a general cytotoxic effect. Finally, we investigate the downstream consequences of NOS inhibition on the inflammatory cascade, such as the production of pro-inflammatory cytokines.

Figure 1: Overall experimental workflow for evaluating L-thiocitrulline derivative efficacy.

Protocol 1: Quantification of Nitric Oxide Production Using the Griess Assay

The Griess assay is a simple and sensitive colorimetric method to indirectly measure NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant.[5]

Rationale

This assay serves as the primary screen to determine the dose-dependent inhibitory effect of L-thiocitrulline derivatives on iNOS activity. Murine macrophage cell lines, such as RAW 264.7 or J774A.1, are ideal for this purpose as they do not express iNOS constitutively but can be stimulated to produce high levels of NO upon exposure to lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[5][6][7]

Materials

-

RAW 264.7 or J774A.1 cells (ATCC)

-

Complete growth medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

LPS from E. coli O111:B4 (Sigma-Aldrich)

-

Recombinant murine IFN-γ (R&D Systems)

-

L-thiocitrulline derivatives

-

Griess Reagent System (Promega or prepare fresh: 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard

-

96-well flat-bottom tissue culture plates

Step-by-Step Procedure

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of the L-thiocitrulline derivatives in complete growth medium. Remove the old medium from the cells and add 50 µL of fresh medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO).

-

iNOS Induction: Prepare a stimulation cocktail of LPS (1 µg/mL) and IFN-γ (10 U/mL) in complete growth medium.[8] Add 50 µL of this cocktail to each well (final concentrations: 0.5 µg/mL LPS and 5 U/mL IFN-γ), except for the unstimulated control wells.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Griess Assay:

-

Prepare a nitrite standard curve ranging from 0 to 100 µM using sodium nitrite in complete growth medium.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of 1% sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.[5]

-

Data Analysis and Interpretation

-

Calculate the nitrite concentration in each sample by interpolating from the linear regression of the sodium nitrite standard curve.

-

Normalize the nitrite production in the treated wells to the LPS/IFN-γ stimulated control.

-

Plot the percentage of inhibition against the log concentration of the L-thiocitrulline derivative.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) using non-linear regression analysis.[9][10] A lower IC₅₀ value indicates a more potent inhibitor.

Protocol 2: Assessing Cell Viability and Cytotoxicity